molecular formula C11H11FN2O3S B12314847 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine

Cat. No.: B12314847
M. Wt: 270.28 g/mol
InChI Key: OMGJMDWNCCDYTF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-fluorobenzenesulfonyl group at position 1 and an isocyanate functional group at position 2. The sulfonyl group enhances electrophilicity and stability, while the isocyanate moiety confers reactivity, enabling participation in urea or carbamate formation. Its fluorine substituent may influence electronic properties and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H11FN2O3S

Molecular Weight

270.28 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-isocyanatopyrrolidine

InChI

InChI=1S/C11H11FN2O3S/c12-9-3-5-10(6-4-9)18(16,17)14-7-1-2-11(14)13-8-15/h3-6,11H,1-2,7H2

InChI Key

OMGJMDWNCCDYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-isocyanatopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include sulfonamide- and isocyanate-functionalized pyrrolidine derivatives. Below is a detailed comparison with a representative analog:

Property 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine 1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide
Molecular Formula C11H10FN2O3S C17H17ClN2O3S
Molar Mass (g/mol) ~278.27 364.85
Substituents 4-Fluorobenzenesulfonyl, isocyanate 4-Chlorobenzenesulfonyl, phenylcarboxamide
Key Functional Groups Sulfonyl, isocyanate Sulfonyl, carboxamide
Reactivity High (isocyanate reacts with amines, alcohols) Moderate (carboxamide is stable, less reactive)
Potential Applications Drug intermediates, polymer synthesis Pharmaceutical agents (e.g., enzyme inhibitors)

Key Differences and Implications

Substituent Effects :

  • The fluorine atom in the target compound increases electronegativity and may enhance metabolic stability compared to the chlorine analog, which is bulkier and more lipophilic .
  • The isocyanate group offers direct reactivity for covalent bond formation (e.g., with biomolecules), whereas the carboxamide in the analog is inert under physiological conditions, making it suitable for stable drug-receptor interactions.

Synthetic Utility :

  • The isocyanate derivative is more versatile in stepwise synthesis (e.g., forming ureas), while the carboxamide analog is typically a terminal product in medicinal chemistry workflows.

Biological Activity :

  • Fluorinated sulfonamides are often explored for enzyme inhibition (e.g., carbonic anhydrase) due to fluorine’s electron-withdrawing effects. Chlorinated analogs, while less common, may exhibit distinct binding affinities due to steric and electronic differences .

Biological Activity

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine includes a pyrrolidine ring substituted with a sulfonyl group and an isocyanate functional group. The presence of the fluorine atom enhances its reactivity and biological activity.

Chemical Formula

  • Molecular Formula: C10_{10}H10_{10}ClF1_{1}N2_{2}O2_{2}S
  • CAS Number: 1017039-70-1

The biological activity of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Research Findings

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Anticancer Activity: Research indicates that 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Enzyme Inhibition: Studies suggest that it acts as an enzyme inhibitor, particularly in pathways related to inflammation and cellular stress responses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine against human breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial .

Comparison with Similar Compounds

To understand the uniqueness of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine, it is useful to compare it with other related compounds:

Compound NameBiological ActivityNotable Features
1-(4-Bromobenzenesulfonyl)-2-isocyanatopyrrolidineModerate anticancer activityBromine substituent
1-(4-Chlorobenzenesulfonyl)-2-isocyanatopyrrolidineWeak antimicrobial propertiesChlorine substituent
1-(Phenylsulfonyl)-2-isocyanatopyrrolidineStrong enzyme inhibitionLacks fluorine

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